

RP-6306: A Synergistic Partner in Chemotherapy Regimens

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lunresertib*

Cat. No.: *B10830186*

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New findings on RP-6306 (**lunresertib**), a first-in-class, oral, selective inhibitor of PKMYT1, highlight its potential to work synergistically with various chemotherapy agents, offering a promising new strategy in the landscape of precision oncology. This guide provides a comprehensive overview of the preclinical and clinical data supporting the combination of RP-6306 with other cancer therapies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Exploiting Synthetic Lethality

RP-6306 functions by inhibiting PKMYT1, a key regulator of the cell cycle.^{[1][2]} This inhibition leads to the dysregulation of CDK1, a critical protein for cell division, resulting in mitotic catastrophe and cell death, particularly in tumors with specific genetic alterations such as CCNE1 amplification.^{[1][3]} This "synthetic lethality" approach, where the combination of a specific genetic mutation in a cancer cell and a targeted drug leads to cell death while sparing normal cells, forms the foundation of RP-6306's therapeutic strategy.

Preclinical Synergistic Effects: Paving the Way for Clinical Trials

Preclinical studies have demonstrated the potential of RP-6306 to enhance the efficacy of standard chemotherapies in cancer models with CCNE1 amplification.

Combination with Gemcitabine

In preclinical models of breast and ovarian cancer with CCNE1 amplification (HCC1569 and OVCAR3 cell lines), the combination of RP-6306 and gemcitabine has shown profound synergistic growth defects.[4][5] This combination led to tumor regression and superior efficacy compared to either agent used alone.[4][5] These promising preclinical results provided a strong rationale for clinical investigation.

Combination with Carboplatin

The synergistic potential of RP-6306 has also been explored with the platinum-based chemotherapy agent carboplatin. Preclinical studies in CCNE1-amplified tumor models have indicated a synergistic efficacy between RP-6306 and carboplatin, suggesting a potential new combination strategy for relevant cancer types.[6]

Clinical Evidence: Synergistic Activity in Patients

The promising preclinical findings have translated into several clinical trials evaluating RP-6306 in combination with various anti-cancer agents.

RP-6306 in Combination with FOLFIRI (MINOTAUR Trial)

The Phase 1 MINOTAUR trial (NCT05147350) is evaluating RP-6306 in combination with FOLFIRI (leucovorin, fluorouracil, and irinotecan) in patients with advanced solid tumors. Initial results in heavily pretreated patients with gastrointestinal tumors harboring CCNE1 amplification or FBXW7 mutations have been encouraging.

Efficacy Endpoint	Result	Patient Population
Overall Response Rate (ORR)	18.2%	Heavily pretreated patients with advanced gastrointestinal tumors (n=33)
Clinical Benefit Rate (CBR)	46.7%	Patients with colorectal cancer
Recommended Phase 2 Dose (RP2D)	60mg RP-6306 BID (continuous) + standard FOLFIRI	-

RP-6306 in Combination with Camonsertib (MYTHIC Trial)

The Phase 1 MYTHIC trial (NCT04855656) is investigating RP-6306 in combination with camonsertib (a potent and selective oral inhibitor of ATR). The combination has demonstrated greater anti-tumor activity compared to RP-6306 monotherapy.

Efficacy Endpoint	Result	Patient Population
Enhanced Molecular Response Rate	Significantly higher with combination	Patients with advanced solid tumors
Confirmed Partial Responses	Observed in endometrial adenocarcinoma, cholangiocarcinoma, and colorectal cancer	-

RP-6306 in Combination with Gemcitabine (MAGNETIC Trial)

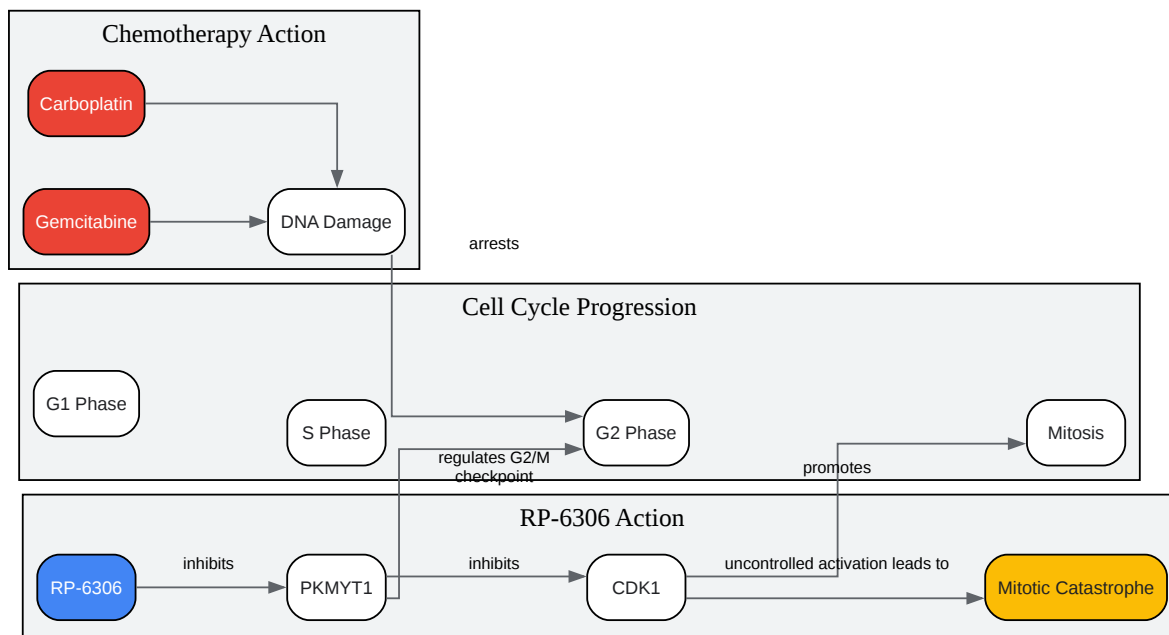
The ongoing Phase 1 MAGNETIC trial (NCT05147272) is assessing the safety and efficacy of RP-6306 in combination with gemcitabine in patients with advanced solid tumors. While detailed efficacy data is awaited, the trial design is focused on determining the maximum tolerated dose and recommended Phase 2 dose for this combination.

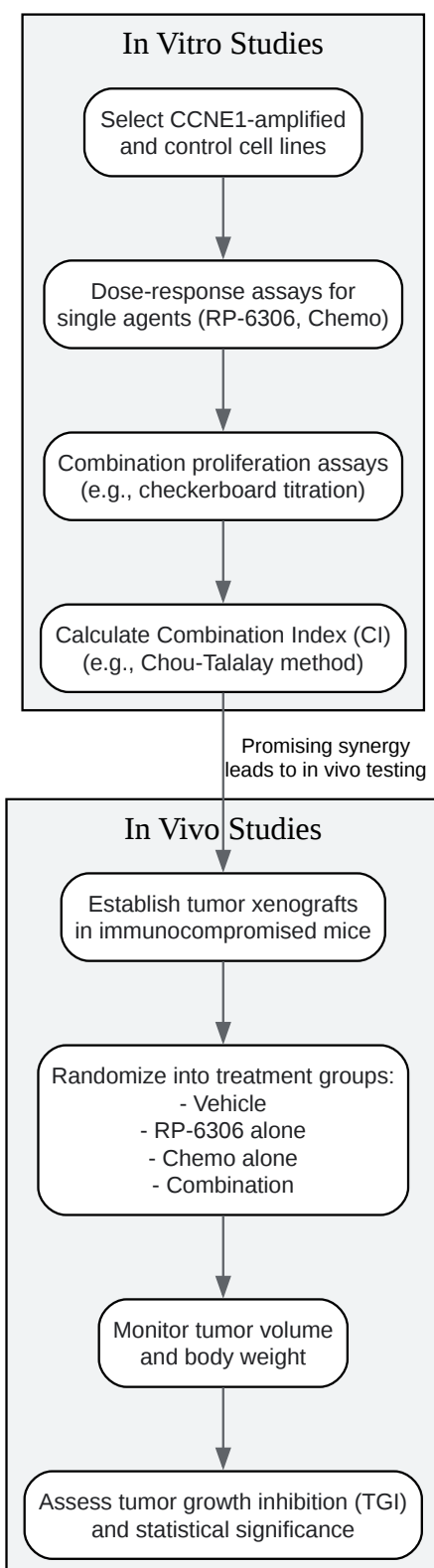
Future Directions: Combination with Carboplatin and Paclitaxel

Based on the strong preclinical rationale, a clinical trial is being initiated to evaluate RP-6306 in combination with carboplatin and paclitaxel for the treatment of recurrent TP53 mutated ovarian and uterine cancer.

Signaling Pathways and Experimental Workflows

The synergistic effect of RP-6306 with other chemotherapies is rooted in the intricate network of cell cycle regulation and DNA damage response pathways.





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References

- 1. reparerx.com [reparerx.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RP-6306: A Synergistic Partner in Chemotherapy Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830186#rp-6306-s-synergistic-effects-with-other-chemotherapies]

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